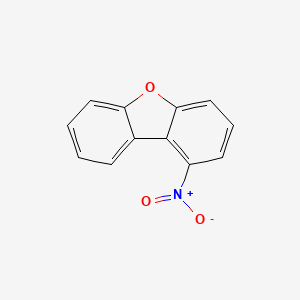

1-Nitrodibenzofuran

Vue d'ensemble

Description

1-Nitrodibenzofuran is a useful research compound. Its molecular formula is C12H7NO3 and its molecular weight is 213.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photochemical Applications

Protecting Group in Peptide Chemistry

One of the most significant applications of nitrodibenzofuran is its use as a photoremovable protecting group for thiols in peptide synthesis. The compound has been shown to effectively mask thiol groups in cysteine-containing peptides, allowing for controlled release upon exposure to light.

- Mechanism of Action : When irradiated with UV light (365 nm) or near-infrared light (800 nm), nitrodibenzofuran undergoes photolysis, releasing the thiol group without significant side reactions. This property makes it superior to traditional protecting groups like ortho-nitrobenzyl derivatives, which can lead to undesired by-products during photolysis .

- Biological Utility : In studies involving K-Ras-derived peptides, the use of nitrodibenzofuran allowed for the efficient uncaging of thiol groups, facilitating further biological interactions such as farnesylation. This demonstrates its potential in developing light-sensitive biomaterials for targeted drug delivery and cellular imaging .

Biocatalytic Applications

Reduction Reactions Using Biocatalysts

Nitrodibenzofuran has also been investigated for its role in biocatalytic reduction processes. Research has shown that using baker's yeast can selectively reduce nitro groups in dibenzofuran derivatives:

- Selective Reduction : The biocatalytic reduction of nitro groups in dibenzofuran compounds results in amino derivatives, showcasing the utility of nitrodibenzofuran in synthetic organic chemistry. The structures of the reduced products were confirmed through spectral analysis .

Photophysical Properties

Two-Photon Activation

The ability of nitrodibenzofuran to undergo two-photon activation makes it a valuable tool in advanced imaging techniques and therapeutic applications:

- Enhanced Photolysis Efficiency : Studies indicate that nitrodibenzofuran is photolyzed 16–160 times more efficiently than other nitrobenzyl-based protecting groups, making it suitable for applications requiring deep tissue penetration with minimal phototoxicity .

- Potential for Live Cell Studies : Its favorable photochemical properties allow for real-time monitoring and manipulation of biological processes within living cells, which is crucial for developing new therapeutic strategies and understanding cellular dynamics .

Summary of Applications

The following table summarizes the applications and corresponding findings related to 1-nitrodibenzofuran:

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across various applications:

- In one study, researchers synthesized cysteine-containing peptides with an NDBF protecting group and demonstrated successful deprotection upon irradiation, leading to functional peptide products that could interact with specific enzymes .

- Another investigation into biocatalytic processes revealed the selective reduction capabilities of baker's yeast on nitrodibenzofuran derivatives, providing insights into synthetic pathways for producing amino compounds .

These findings underscore the versatility and potential of this compound in advancing both fundamental research and practical applications in chemistry and biology.

Analyse Des Réactions Chimiques

1.1. Cyclization of 1,3-Dinitrophenol Derivatives

-

Reaction : 1,3-Dinitrobenzene reacts with 2-iodophenol in dimethoxyethane/pyridine under basic conditions (potassium tert-butoxide) at 100°C for 16 hours to form 1-nitro-dibenzofuran .

-

Mechanism : The reaction proceeds via nucleophilic aromatic substitution (SNAr), followed by cyclization (Scheme 1).

Table 1: Key Reaction Conditions for 1-NDBF Synthesis

| Reagents | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|

| 1,3-Dinitrobenzene, 2-Iodophenol | Dimethoxyethane/Pyridine | 100°C | 16 hrs | 77.8% |

Reduction of the Nitro Group

The nitro group in 1-NDBF undergoes reduction to form amino derivatives, which are valuable intermediates for further functionalization.

2.1. Stannous Chloride-Mediated Reduction

-

Reaction : Reduction of 1-NDBF with stannous chloride (SnCl₂) in concentrated HCl at 0°C for 4 hours yields 1-amino-dibenzofuran .

-

Characterization :

Table 2: Reduction of 1-NDBF to 1-Amino-Dibenzofuran

| Substrate | Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-NDBF | SnCl₂/HCl | 0°C, 4 hrs | 1-Amino-dibenzofuran | 77.8% |

Photochemical Reactions

1-NDBF derivatives are widely used as photolabile protecting groups for thiols in peptides due to their high one- and two-photon sensitivity .

3.1. Photolysis of NDBF-Protected Cysteine

-

Reaction : UV irradiation (365 nm) or two-photon excitation (800 nm) cleaves the thioether bond in NDBF-caged cysteine, releasing free thiols .

-

Quantum Yield : High uncaging efficiency with minimal byproducts compared to coumarin-based protectors .

-

Applications :

Table 3: Photolysis Efficiency of NDBF vs. Bhc Protecting Groups

| Protecting Group | λ (nm) | Uncaging Efficiency | Side Products |

|---|---|---|---|

| NDBF | 365 | >90% | None |

| Bhc | 365 | ~70% | Isomerization |

Analytical Characterization

Key techniques for verifying 1-NDBF reactions include:

-

¹H/¹³C NMR : Distinct aromatic proton shifts at δ 7.3–8.4 ppm .

-

LCMS/MS : Confirms molecular ions (e.g., m/z 619.1537 for Fmoc-Cys(NDBF)-OH) .

Comparative Reactivity

1-NDBF exhibits superior photochemical properties over traditional nitrobenzyl (ONB) groups:

Propriétés

Numéro CAS |

87812-99-5 |

|---|---|

Formule moléculaire |

C12H7NO3 |

Poids moléculaire |

213.19 g/mol |

Nom IUPAC |

1-nitrodibenzofuran |

InChI |

InChI=1S/C12H7NO3/c14-13(15)9-5-3-7-11-12(9)8-4-1-2-6-10(8)16-11/h1-7H |

Clé InChI |

AMKYSWHDHALJOT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(C=CC=C3O2)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.